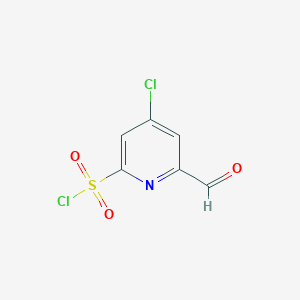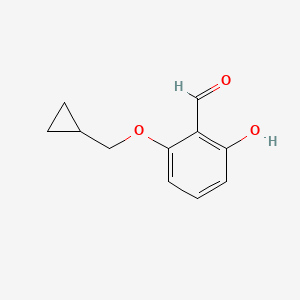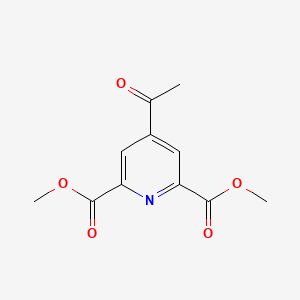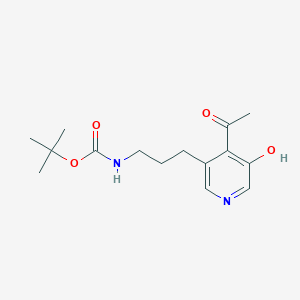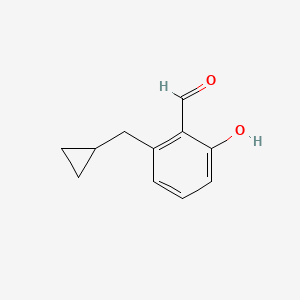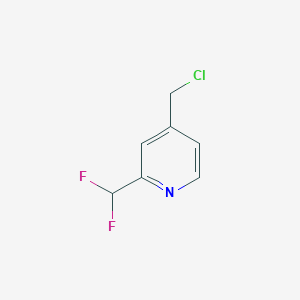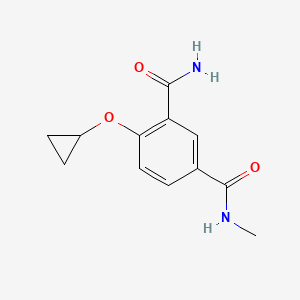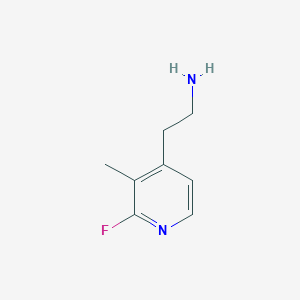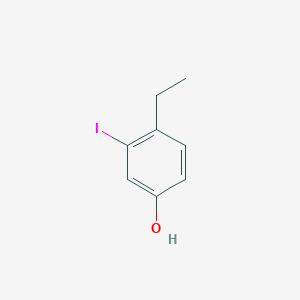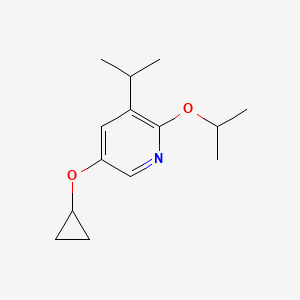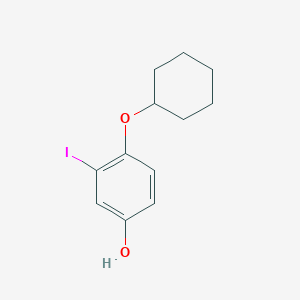
4-(Cyclohexyloxy)-3-iodophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexyloxy)-3-iodophenol is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-3-iodophenol typically involves the iodination of 4-(Cyclohexyloxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be carefully controlled to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-(Cyclohexyloxy)-3-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 4-(Cyclohexyloxy)phenol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the iodine atom can produce a variety of substituted phenols.
科学的研究の応用
4-(Cyclohexyloxy)-3-iodophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(Cyclohexyloxy)-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the iodine atom may participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Cyclohexyloxy)phenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodophenol: Lacks the cyclohexyloxy group, which affects its solubility and reactivity.
4-Iodophenol: Similar structure but without the cyclohexyloxy group, leading to different chemical properties.
Uniqueness
4-(Cyclohexyloxy)-3-iodophenol is unique due to the combination of the cyclohexyloxy group and the iodine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H15IO2 |
|---|---|
分子量 |
318.15 g/mol |
IUPAC名 |
4-cyclohexyloxy-3-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
InChIキー |
KXXGWDQQNPJZRJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



